

# Part 1: Core Chemical Identity and Physicochemical Profile

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## Compound of Interest

Compound Name: 5-Fluoroisoindolin-1-one

Cat. No.: B059293

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**5-Fluoroisoindolin-1-one** is a fluorinated heterocyclic compound built upon the isoindolinone core. This scaffold is of significant interest in medicinal chemistry due to its presence in a range of biologically active molecules. The strategic placement of a fluorine atom can profoundly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets.

### Key Identifiers:

- CAS Number: 1260666-80-5[1][2][3][4][5]
- Molecular Formula: C<sub>8</sub>H<sub>6</sub>FNO[1][2]
- Molecular Weight: 151.14 g/mol [1][2]
- IUPAC Name: 5-fluoro-2,3-dihydroisoindol-1-one[1][5]
- Common Synonym: 5-Fluoro-isoindolin-1-one[1]

### Physicochemical Data Summary:

Property	Value	Source
Physical Form	Solid, Off-white	
Purity (Typical)	≥98%	[1][3]
Boiling Point	398.3 ± 42.0 °C at 760 mmHg	
Topological Polar Surface Area (TPSA)	29.1 Å <sup>2</sup>	[1]
LogP (Computed)	1.0691	[1]
Hydrogen Bond Acceptors	1	[1]
Hydrogen Bond Donors	1	[1]

## Part 2: The Strategic Importance of Fluorination in Drug Discovery

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry. In the context of the isoindolinone scaffold, the C-F bond offers several advantages:

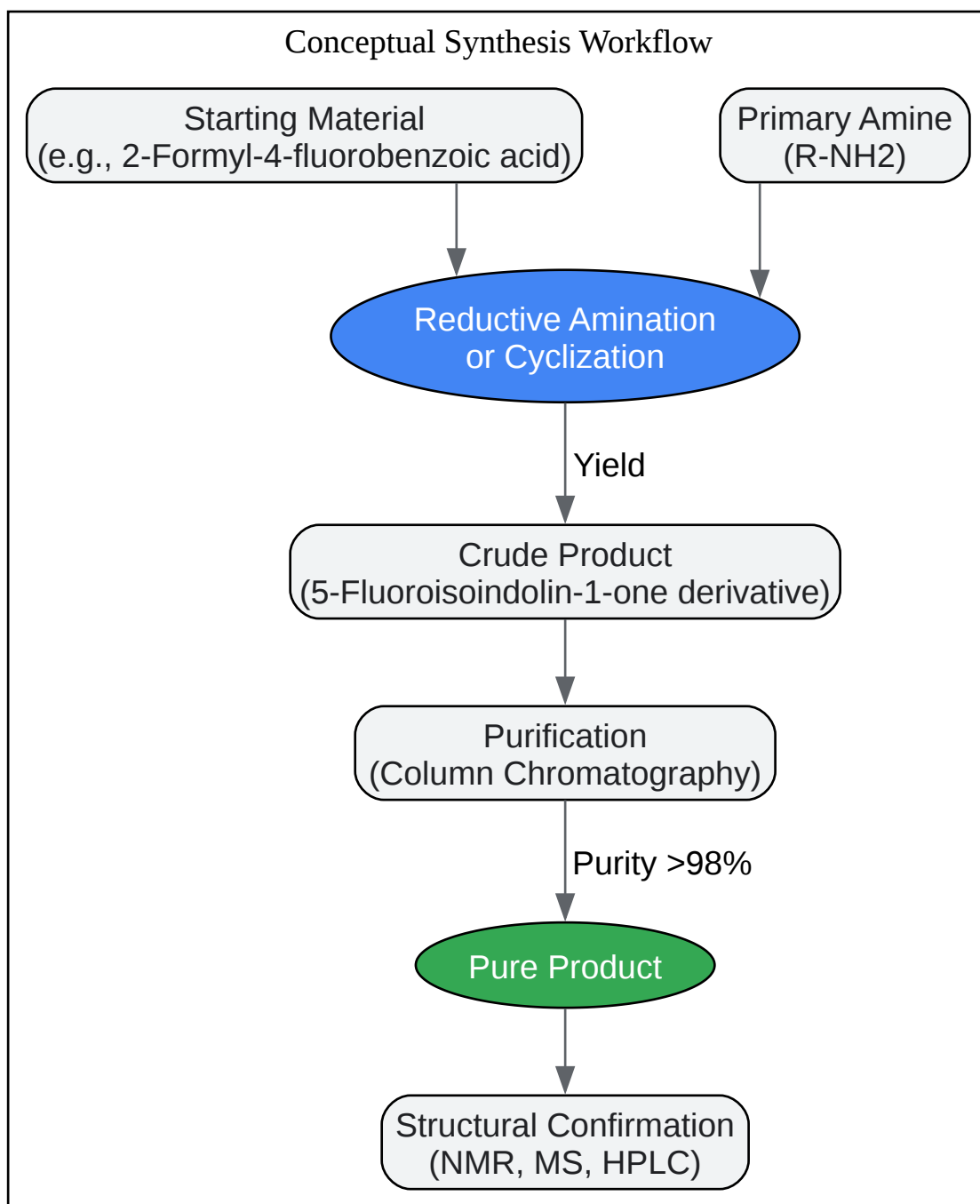
- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond at a metabolically vulnerable position with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[6]
- **Enhanced Binding Affinity:** Fluorine's high electronegativity can alter the electronic profile of the molecule, leading to more favorable interactions (such as dipole-dipole or hydrogen bonding) with target proteins.[6]
- **Modulated Lipophilicity:** Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets. This property, however, must be carefully balanced to maintain adequate aqueous solubility.[6]

The strategic placement of fluorine at the 5-position of the isoindolinone ring makes this compound a valuable building block for creating new chemical entities with potentially superior pharmacokinetic and pharmacodynamic profiles.

## Part 3: Synthesis and Derivatization Strategies

The isoindolin-1-one core is accessible through various synthetic routes. While a specific, published synthesis for **5-Fluoroisoindolin-1-one** is not readily available in the provided context, its preparation would follow established methodologies for this class of compounds. A common and efficient approach involves the reaction of a suitable starting material with primary amines, which can be accelerated under ultrasonic irradiation.<sup>[7]</sup>

Below is a representative workflow illustrating the synthesis of a substituted isoindolin-1-one, a process conceptually similar to how **5-Fluoroisoindolin-1-one** derivatives are created.



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Caption: Conceptual workflow for the synthesis and validation of an isoindolinone derivative.

Experimental Protocol: General N-Arylation of **5-Fluoroisoindolin-1-one** (Buchwald-Hartwig Amination)

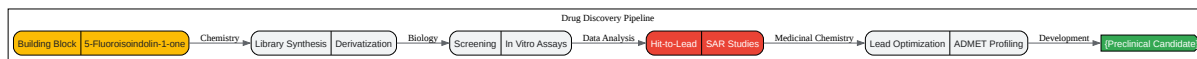
This protocol describes a common and powerful method for derivatizing the nitrogen atom of the isoindolinone core, a key step in building a library of potential drug candidates.

- **Reagent Preparation:** In a nitrogen-flushed glovebox, add **5-Fluoroisoindolin-1-one** (1.0 eq), an aryl halide (e.g., 4-bromotoluene, 1.1 eq), a palladium catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ , 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g.,  $\text{Cs}_2\text{CO}_3$ , 2.0 eq) to an oven-dried reaction vial.
- **Solvent Addition:** Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the vial.
- **Reaction:** Seal the vial and heat to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the pure N-arylated product.
- **Characterization:** Confirm the structure and purity of the final compound using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and high-resolution mass spectrometry (HRMS).

## Part 4: Applications in Medicinal Chemistry and Lead Discovery

**5-Fluoroisoindolin-1-one** is not typically an active pharmaceutical ingredient itself but rather a crucial starting material or fragment for constructing more complex molecules. Derivatives of the closely related 5-fluoroindolin-2-one scaffold have been designed and synthesized as potential antitumor agents.[8] This highlights the utility of the fluorinated core in generating compounds with therapeutic potential.

The drug discovery process leverages such building blocks in a structured, multi-stage pipeline, increasingly supported by computational tools.



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Caption: Role of a building block in the early stages of drug discovery.

In Silico Modeling & Causality: The physicochemical properties listed in Part 1 are critical inputs for computational models that predict a molecule's behavior.[9]

- LogP (1.0691): This value suggests a favorable balance between hydrophilicity and lipophilicity, indicating a good starting point for oral bioavailability (Lipinski's Rule of Five).
- TPSA (29.1 Å<sup>2</sup>): A low TPSA value like this is strongly correlated with good cell permeability and blood-brain barrier penetration.

By starting with a fragment that already possesses favorable in silico properties, medicinal chemists can focus their efforts on modifying the scaffold to achieve high target potency while minimizing the risk of poor pharmacokinetic profiles later in the development process. This data-driven approach significantly increases the efficiency and success rate of drug discovery campaigns.[10]

## Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **5-Fluoroisindolin-1-one** is essential for ensuring personnel safety. The following guidelines are synthesized from available Safety Data Sheets (SDS).

- Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[11][12]
- Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Avoid dust formation during handling.[11][13] Wash hands thoroughly after handling. [12]

- Fire Safety: Use water spray, carbon dioxide (CO<sub>2</sub>), dry chemical, or alcohol-resistant foam for extinguishing fires. Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO<sub>2</sub>), nitrogen oxides (NO<sub>x</sub>), and hydrogen fluoride.[13][14]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store at room temperature.[1][11]
- Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[11][14]

Hazard Statements (Based on GHS classifications for similar compounds): While a specific GHS classification for this exact CAS number is not detailed in the search results, related structures carry warnings such as:

- May be harmful if swallowed.
- Causes skin and serious eye irritation.
- May cause respiratory irritation.

Users are required to consult the specific SDS provided by their supplier before any handling or use of this chemical.

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